molecular formula C15H9BrFNO4 B1667866 Brocrinat CAS No. 72481-99-3

Brocrinat

Cat. No.: B1667866
CAS No.: 72481-99-3
M. Wt: 366.14 g/mol
InChI Key: QWOLGQYXAQSNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BROCRINAT, also known as 2-bromo-4’-fluoro-4-hydroxy-3-methoxybenzophenone, is a chemical compound with the molecular formula C15H9BrFNO4. It is an ethacrynic acid derivative with notable diuretic activity. This compound is of interest due to its potential therapeutic applications, particularly in the management of conditions where control of plasma uric acid is desirable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BROCRINAT typically involves the bromination and fluorination of specific benzophenone derivatives. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pH levels to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as:

    Bromination: Introduction of bromine atoms into the benzophenone structure.

    Fluorination: Addition of fluorine atoms to the compound.

    Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

BROCRINAT undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to remove oxygen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

BROCRINAT has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its diuretic properties and potential use in managing conditions like hypertension and edema.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of BROCRINAT involves its interaction with molecular targets such as ion channels and enzymes. It exerts its diuretic effects by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. This action is mediated through pathways involving the inhibition of specific transporters and enzymes responsible for ion reabsorption .

Comparison with Similar Compounds

Similar Compounds

    Ethacrynic Acid: Another diuretic with a similar mechanism of action but different chemical structure.

    Furosemide: A loop diuretic with a different molecular structure but similar therapeutic effects.

    Bumetanide: Another loop diuretic with a different chemical composition but comparable diuretic activity.

Uniqueness of BROCRINAT

This compound is unique due to its specific chemical structure, which allows for selective inhibition of ion reabsorption in the kidneys without significantly increasing plasma uric acid levels. This makes it a valuable compound for patients who require diuretic therapy but need to maintain stable uric acid levels .

Properties

CAS No.

72481-99-3

Molecular Formula

C15H9BrFNO4

Molecular Weight

366.14 g/mol

IUPAC Name

2-[[7-bromo-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid

InChI

InChI=1S/C15H9BrFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20)

InChI Key

QWOLGQYXAQSNAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F

Appearance

Solid powder

72481-99-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acetic acid, ((7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)-
brocrinat
HP 522
HP-522

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brocrinat
Reactant of Route 2
Brocrinat
Reactant of Route 3
Brocrinat
Reactant of Route 4
Reactant of Route 4
Brocrinat
Reactant of Route 5
Reactant of Route 5
Brocrinat
Reactant of Route 6
Reactant of Route 6
Brocrinat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.